Product packaging for 7-Methoxy-3-methyloct-6-enal(Cat. No.:CAS No. 62753-40-6)

7-Methoxy-3-methyloct-6-enal

Cat. No.: B15452633
CAS No.: 62753-40-6
M. Wt: 170.25 g/mol
InChI Key: WMFJNAXTPDBOBX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Elucidation Challenges in Complex Mixtures

The systematic name 7-Methoxy-3-methyloct-6-enal precisely describes its chemical structure according to IUPAC nomenclature rules. The name can be deconstructed as follows:

oct- : Indicates an eight-carbon backbone.

-al : Denotes the presence of an aldehyde functional group (-CHO) at position 1.

-6-en- : Specifies a carbon-carbon double bond between carbons 6 and 7.

3-methyl- : A methyl group (-CH₃) is attached to carbon 3.

7-Methoxy- : A methoxy (B1213986) group (-OCH₃) is attached to carbon 7.

The structural elucidation of this compound, especially when present in a complex mixture such as a natural product extract or a synthetic reaction output, presents several challenges. The presence of stereocenters and geometric isomers complicates analysis. Specifically, the carbon at position 3 is a chiral center, leading to the possibility of (R) and (S) enantiomers. Furthermore, the double bond at position 6 can exist as either (E) or (Z) geometric isomers.

Distinguishing between these isomers requires sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition, while gas chromatography-mass spectrometry (GC-MS) would help in separating it from other volatile components and providing a characteristic fragmentation pattern. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HMBC), would be indispensable for unambiguously determining the connectivity and stereochemistry of the molecule.

Table 1: Predicted Spectroscopic Data for this compound

Analytical Technique Predicted Observations
¹H NMR Signals corresponding to the aldehydic proton (~9.5-9.8 ppm), olefinic proton (~5.0-5.5 ppm), methoxy protons (~3.3-3.6 ppm), and various aliphatic protons. Coupling constants would be key to determine stereochemistry.
¹³C NMR Resonances for the aldehyde carbonyl carbon (~200-205 ppm), olefinic carbons (~120-140 ppm), the carbon bearing the methoxy group (~75-85 ppm), and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the formula C₁₀H₁₈O₂. Characteristic fragmentation patterns would include the loss of the methoxy group and cleavage adjacent to the carbonyl group.

| Infrared (IR) Spec. | Strong absorption bands for the C=O stretch of the aldehyde (~1720-1740 cm⁻¹) and the C=C stretch (~1640-1680 cm⁻¹). |

Academic Significance as a Specialized Organic Molecule

The academic significance of a specialized molecule like this compound lies in the chemical versatility endowed by its functional groups. The aldehyde group is a cornerstone of organic synthesis, serving as a precursor for a vast array of other functionalities through reactions such as oxidation to carboxylic acids, reduction to alcohols, and the formation of new carbon-carbon bonds via aldol, Wittig, and Grignard reactions. Modern methods continue to expand the utility of aldehydes, for instance, in the organocatalytic synthesis of amides. acs.org

The methoxy group significantly influences the molecule's polarity and reactivity. The presence of this ether linkage can impact the molecule's solubility and its interactions with biological systems. Furthermore, the methoxy group itself can be a site of chemical transformation, such as ether cleavage under specific conditions. acs.org The branched-chain enal scaffold is a common motif in many natural products, including terpenoids and pheromones, suggesting that this compound could be a valuable building block for the synthesis of complex natural products or their analogues. Its structural similarity to compounds like citronellal, a well-known fragrance and insect repellent, points towards potential applications in flavor and fragrance chemistry. sielc.com

Review of Historical Research Trajectories for Related Chemical Scaffolds

The study of chemical scaffolds related to this compound has deep historical roots and continues to be an active area of research.

Methoxy-Substituted Aldehydes: The synthesis and application of methoxy-substituted aldehydes have been a subject of interest for well over a century. A prime example is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla flavor. The quest to synthesize vanillin began in the 19th century, with early methods utilizing eugenol (B1671780) from clove oil. wikipedia.org Later, industrial processes were developed to produce vanillin from lignin, a byproduct of paper manufacturing. wikipedia.org Modern research continues to explore new synthetic routes to vanillin and other methoxy-substituted aldehydes from various feedstocks. wikipedia.org Studies on the reactivity of these compounds, such as their behavior in condensation reactions or under hydrothermal conditions, contribute to our fundamental understanding of organic reaction mechanisms. acs.orgresearchgate.net

Branched-Chain Enals: This class of compounds is central to the chemistry of natural products, particularly terpenoids. Research into these molecules was driven by the desire to identify and synthesize the active components of essential oils. Citronellal ((3R)-3,7-dimethyloct-6-enal) is a classic example, first isolated in the late 19th century. sielc.com The study of such molecules was pivotal in the development of structural theory and stereochemistry. In contemporary research, branched-chain enals remain crucial as versatile starting materials in asymmetric synthesis, allowing for the construction of complex, stereochemically rich molecules. The broad interest in branched-chain structures is also evident in biochemistry, with extensive research on branched-chain amino acids and their metabolic roles. nih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name IUPAC Name or Common Name
This compound This compound
Citronellal (3R)-3,7-Dimethyloct-6-enal
Vanillin 4-Hydroxy-3-methoxybenzaldehyde
Eugenol 4-Allyl-2-methoxyphenol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B15452633 7-Methoxy-3-methyloct-6-enal CAS No. 62753-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62753-40-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

7-methoxy-3-methyloct-6-enal

InChI

InChI=1S/C10H18O2/c1-9(7-8-11)5-4-6-10(2)12-3/h6,8-9H,4-5,7H2,1-3H3

InChI Key

WMFJNAXTPDBOBX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)OC)CC=O

Origin of Product

United States

Synthetic Methodologies for 7 Methoxy 3 Methyloct 6 Enal

Classical Total Synthesis Approaches

Classical approaches to the total synthesis of 7-Methoxy-3-methyloct-6-enal often commence from readily available starting materials. One documented method utilizes geraniol (B1671447) as a precursor, undertaking a two-step transformation to achieve the target molecule.

A notable synthesis begins with the etherification of geraniol. In this step, geraniol is reacted with methanol (B129727) in the presence of a hydro-strong acidic cation exchange resin as a catalyst. This reaction selectively forms the corresponding methoxy (B1213986) derivative at the tertiary alcohol, yielding methoxy geraniol. Following the etherification, the primary alcohol of methoxy geraniol is oxidized to the aldehyde. This transformation can be accomplished using a chromium trioxide pyridine (B92270) hydrochloride complex. The final product, this compound, is then isolated and purified. ajchem-b.com

Retrosynthetic Analysis Strategies

A logical retrosynthetic analysis of this compound, based on the aforementioned classical synthesis, is illustrated below. The primary disconnection is at the aldehyde functionality, which can be traced back to a primary alcohol through an oxidation reaction. This primary alcohol is part of the methoxy geraniol intermediate.

Further disconnection of the methoxy geraniol intermediate involves breaking the C-O ether bond. This leads back to the readily available starting material, geraniol, and methanol. This retrosynthetic pathway is advantageous due to the commercial availability and relatively low cost of geraniol.

Retrosynthetic Scheme:

Generated code

Key Functional Group Interconversions and Protective Group Chemistry

The synthesis of this compound from geraniol involves two key functional group interconversions:

Alcohol to Ether (Etherification): The tertiary alcohol of geraniol is converted to a methyl ether. This is a crucial step to install the methoxy group at the C7 position. The use of a strong acidic cation exchange resin provides a solid-phase catalyst that can be easily removed by filtration, simplifying the workup procedure. ajchem-b.com

Alcohol to Aldehyde (Oxidation): The primary alcohol of the resulting methoxy geraniol is oxidized to an aldehyde. Reagents such as chromium trioxide pyridine hydrochloride (Collins reagent) are effective for this transformation, minimizing over-oxidation to the carboxylic acid. ajchem-b.com

Protective group chemistry is not explicitly required in this specific synthetic route as the reactivity of the two hydroxyl groups in geraniol is sufficiently differentiated. The tertiary alcohol is more sterically hindered and less reactive towards many oxidizing agents under controlled conditions, allowing for the selective oxidation of the primary alcohol. However, in more complex syntheses or when using less selective reagents, protection of the tertiary alcohol as a silyl (B83357) ether or another suitable protecting group might be considered prior to oxidation. The use of anhydrous solvents is critical during the oxidation step to prevent the formation of gem-diols and other side products. ajchem-b.com

Stereoselective Synthetic Pathways

The stereocenter at the C3 position of this compound introduces the possibility of chirality. While the classical synthesis described above is not stereoselective and would result in a racemic mixture, the development of stereoselective methods is a key area of interest in modern organic synthesis for producing enantiomerically pure compounds.

While specific examples for the asymmetric synthesis of this compound are not extensively documented in the literature, general strategies in asymmetric catalysis could be applied. For instance, asymmetric hydrogenation of a suitable α,β-unsaturated aldehyde precursor could establish the chiral center at C3. ajchem-b.comnih.govnih.gov Transition-metal catalysts with chiral ligands, such as those based on rhodium or iridium, are known to be highly effective for the enantioselective reduction of C=C double bonds. ajchem-b.comnih.gov

Another potential approach is the organocatalytic asymmetric α-alkylation of a simpler aldehyde. organic-chemistry.org Chiral secondary amines can catalyze the enantioselective addition of alkyl groups to the α-position of aldehydes, which could be a viable route to introduce the methyl group at C3 with high enantiomeric excess. scispace.comrsc.orgacs.org

Chiral auxiliaries are another powerful tool for stereoselective synthesis. harvard.edu In a hypothetical chiral auxiliary-based approach for this compound, an achiral precursor could be attached to a chiral auxiliary to form a new compound. The chiral auxiliary would then direct a subsequent diastereoselective reaction to create the desired stereocenter. After the key stereocenter-forming step, the auxiliary would be cleaved to yield the enantiomerically enriched product. For example, a chiral auxiliary could be used to direct the conjugate addition of a methyl group to an α,β-unsaturated ester, which could then be converted to the target aldehyde.

Diastereoselective transformations are fundamental in controlling the stereochemical outcome of reactions with multiple stereocenters. numberanalytics.comnih.govbeilstein-journals.orgnih.govrsc.org While this compound has only one stereocenter, diastereoselective reactions would be crucial in the synthesis of more complex analogs or intermediates. For instance, if a chiral center were already present in the starting material, a diastereoselective reaction could be employed to set the C3 stereocenter with a specific relative configuration. The principles of steric hindrance and electronic effects, often dictated by the existing stereocenter, would govern the facial selectivity of the incoming reagent.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis, which integrates the high selectivity of biological catalysts with the practicality of chemical reactions, offers a powerful approach for constructing complex molecules like this compound. tudelft.nlresearchgate.net This strategy can overcome challenges associated with traditional synthesis, such as controlling stereochemistry and minimizing unwanted byproducts. ncert.nic.in

The cornerstone of a chemoenzymatic route is the identification and application of suitable enzymes for key transformations. For the synthesis of this compound, the most critical step would likely be the selective oxidation of the corresponding primary alcohol, 7-methoxy-3-methyloct-6-en-1-ol. Several classes of oxidoreductase enzymes are well-suited for this purpose.

Alcohol dehydrogenases (ADHs), for instance, are known to catalyze the reversible oxidation of alcohols to aldehydes. nih.govbyjus.com Similarly, copper radical oxidases have been effectively used in the synthesis of related terpenoid aldehydes from their alcohol precursors. researchgate.net For such a synthesis, cofactor recycling systems are often employed to ensure the economic viability of using expensive cofactors like NAD(P)H. nih.gov

Another relevant enzyme class is the aldehyde dehydrogenases (ALDHs), which could be used in the reverse direction (reductive) or to prevent overoxidation to the carboxylic acid, a common side reaction in chemical oxidations. nih.govuva.nl The discovery and engineering of these enzymes can be guided by bioinformatics and directed evolution to enhance their substrate specificity, stability, and catalytic efficiency for non-natural substrates like the precursors to this compound. nih.gov

Table 1: Potential Enzyme Classes for this compound Synthesis

Enzyme ClassEC NumberPotential TransformationKey Considerations
Alcohol Dehydrogenase (ADH)1.1.1.x7-methoxy-3-methyloct-6-en-1-ol → this compoundRequires NAD(P)+ cofactor; reaction is reversible.
Copper Radical Oxidase1.1.3.x7-methoxy-3-methyloct-6-en-1-ol → this compoundUses molecular oxygen as the oxidant; may require specific mediators.
Ene-Reductase (ERED)1.3.1.xSynthesis of the saturated backbone from an α,β-unsaturated precursorHighly stereoselective; useful for creating specific isomers. tudelft.nl
O-Methyltransferase (OMT)2.1.1.x7-hydroxy-3-methyloct-6-enal → this compoundRequires a methyl donor (e.g., S-adenosyl methionine).

To maximize the efficiency of a chemoenzymatic process, careful optimization of the biocatalytic step is crucial. Key parameters include the choice of solvent, pH, temperature, and methods for cofactor regeneration.

For the oxidation of a hydrophobic molecule like 7-methoxy-3-methyloct-6-en-1-ol, a two-liquid phase system can be highly effective. tudelft.nlresearchgate.net An organic solvent, such as n-heptane, can dissolve the substrate and product, while the enzyme remains active in the aqueous phase. This setup minimizes substrate inhibition and can simplify product extraction. tudelft.nl

Temperature and pH must be optimized for the specific enzyme's stability and activity profile. For example, many dehydrogenase-catalyzed reactions are performed at temperatures between 30-40°C and a pH of around 8.0. tudelft.nlresearchgate.netnih.gov

Cofactor recycling is essential for the industrial feasibility of ADH-based syntheses. A common strategy involves coupling the primary reaction with a secondary "sacrificial" enzyme and substrate. For instance, a glucose dehydrogenase (GDH) can be used to regenerate NADPH from NADP+ using glucose, a cheap and readily available substrate. tudelft.nlnih.gov

Table 2: Optimization Parameters for a Hypothetical Biocatalytic Oxidation

ParameterRange/ConditionRationale
Solvent System Aqueous buffer with an organic co-solvent (e.g., n-heptane)Improves solubility of hydrophobic substrate/product; reduces enzyme inhibition. tudelft.nl
pH 7.5 - 8.5Optimal range for many alcohol dehydrogenases and cofactor stability. nih.gov
Temperature 30 - 40 °CBalances enzyme activity with enzyme stability. tudelft.nlnih.gov
Cofactor Recycling NAD(P)+ regeneration using a secondary enzyme (e.g., GDH) and substrate (e.g., glucose)Reduces the cost associated with stoichiometric use of expensive cofactors. nih.gov
Enzyme Loading To be determined empiricallyBalances reaction rate with the cost of the biocatalyst.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bynez.comnih.gov These principles are highly relevant to the synthesis of fragrance compounds, which are often produced on a large scale.

A major goal of green chemistry is to minimize the use of volatile organic compounds (VOCs) as solvents. Biocatalytic reactions are particularly well-suited to this goal as they are typically performed in aqueous media under mild conditions. uva.nl A hypothetical enzymatic oxidation of 7-methoxy-3-methyloct-6-en-1-ol would primarily use water as the solvent, drastically reducing the environmental impact compared to traditional oxidations that require anhydrous organic solvents like dichloromethane. organic-chemistry.orgreddit.com The use of aqueous systems not only enhances safety but also simplifies downstream processing. uva.nl

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.comskpharmteco.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. nih.govnih.gov

The oxidation of an alcohol to an aldehyde can be analyzed from an atom economy perspective. Traditional methods using stoichiometric oxidants like Dess-Martin periodinane or those in Swern oxidations have very poor atom economy, generating large amounts of high-molecular-weight waste. nih.gov In contrast, a catalytic oxidation, especially one using a biocatalyst with molecular oxygen as the ultimate oxidant, is highly atom-economical. The only theoretical byproduct is water, leading to a significantly greener process. nih.gov

Table 3: Atom Economy Comparison for the Oxidation of 7-methoxy-3-methyloct-6-en-1-ol

Reaction TypeStoichiometric Reagents (Excluding Substrate)ByproductsTheoretical % Atom Economy*
Dess-Martin Oxidation Dess-Martin Periodinane (424.14 g/mol )2-Iodoxybenzoic acid (280.02 g/mol ), Acetic Acid (60.05 g/mol )~29%
Biocatalytic Oxidation O₂ (from air), Catalytic Enzyme, Catalytic CofactorH₂O (18.02 g/mol )~90%

*Note: Atom Economy = (MW of desired product / Σ MW of all reactants) x 100. The desired product is this compound (MW = 170.26 g/mol ) from 7-methoxy-3-methyloct-6-en-1-ol (MW = 172.28 g/mol ). The biocatalytic calculation assumes O₂ is the stoichiometric oxidant.

Novel Synthetic Route Development and Methodological Advances

Advances in synthetic chemistry continue to provide new and more efficient ways to construct molecules. For this compound, novel routes could involve multi-enzyme cascades or the application of new catalytic methods.

Furthermore, advances in chemocatalysis, such as metathesis reactions or C-H activation/oxidation protocols, could offer alternative, atom-economical pathways to key intermediates or the final product itself, moving away from classical, multi-step sequences. organic-chemistry.org

Biosynthesis and Biogenesis of 7 Methoxy 3 Methyloct 6 Enal

Identification of Precursor Molecules

There is currently no scientific literature available that identifies the specific precursor molecules involved in the biosynthesis of 7-Methoxy-3-methyloct-6-enal.

Enzymatic Pathways Involved in its Natural Production

Detailed information on the enzymatic pathways, including the roles of specific enzymes, is not available in the current body of scientific knowledge.

Oxidation and Reduction Enzymes

No research has been published detailing the oxidation and reduction enzymes that may participate in the biosynthetic pathway of this compound.

Methyltransferase and Methoxy (B1213986) Group Formation Mechanisms

The mechanisms of methoxy group formation and the specific methyltransferase enzymes responsible for this process in the context of this compound biosynthesis have not been identified or described.

Aldehyde Formation Pathways

The specific enzymatic steps leading to the formation of the aldehyde group in this compound are currently unknown.

Genetic and Genomic Basis of Biosynthetic Enzymes

There is no available data on the genes or gene clusters that encode for the enzymes involved in the biosynthesis of this compound.

Metabolic Engineering Approaches for Biosynthetic Pathway Elucidation

Due to the lack of foundational knowledge about the biosynthetic pathway, there are no published studies on the use of metabolic engineering to elucidate or enhance the production of this compound.

Biological Activity and Ecological Roles of 7 Methoxy 3 Methyloct 6 Enal in Non Human Systems

Function in Plant-Microbe Interactions4.2.1. Signaling Molecule in Symbiotic Relationships 4.2.2. Defense Compound Against Phytopathogens

It is possible that research on 7-Methoxy-3-methyloct-6-enal exists in proprietary databases or has not yet been published. Future scientific investigations may shed light on the ecological significance of this particular compound.

Ecological Impact and Environmental Fate in Non-Human Ecosystems

Should information on this specific compound become available in the future, a detailed article can be composed. At present, the scientific community has not published any findings related to this compound.

Persistence and Degradation in Natural Environments

This compound, also known as methoxycitronellal, is a chemical compound that can be introduced into the environment through its use as a fragrance ingredient in various consumer products and as a degradation product of the insecticide methoprene (B1676399). safecosmetics.orgdavidsuzuki.orglittlefireants.com Its persistence and degradation in natural environments are influenced by several factors, including sunlight, microbial activity, and the environmental matrix (soil, water, or air).

The primary formation pathway of this compound in the environment is through the photodegradation of methoprene on surfaces like soil and in aqueous environments. littlefireants.com Once formed, this compound is subject to further degradation. In the atmosphere, vapor phase methoxycitronellal is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 1.5 hours. littlefireants.com

In aquatic systems, the degradation of methoprene, leading to the formation of this compound, is rapid in the presence of sunlight. nih.gov While specific half-life data for this compound in water is limited, the degradation of its parent compound, methoprene, has been studied. For instance, in pond water, methoprene has a half-life of approximately 30 to 40 hours. inchem.org The subsequent degradation of this compound is expected to occur, with one of its degradation products being 7-methoxycitronellic acid. nih.gov

In soil, methoprene is rapidly metabolized under both aerobic and anaerobic conditions, with a half-life of about 10 days. littlefireants.com This process, which involves microbial action, leads to the formation of this compound, which is then further broken down. littlefireants.com The degradation of methoprene is significantly slower in sterilized soil, highlighting the important role of microorganisms in its breakdown. littlefireants.com

Table 1: Environmental Fate of this compound and its Precursor, Methoprene

CompoundEnvironmental CompartmentDegradation ProcessHalf-life/Degradation RateReference(s)
This compoundAtmosphereReaction with hydroxyl radicals~1.5 hours (estimated) littlefireants.com
Methoprene (precursor)Pond WaterBiodegradation and Photodegradation~30-40 hours inchem.org
Methoprene (precursor)Soil (aerobic)Microbial metabolism~10 days littlefireants.com
Methoprene (precursor)AlfalfaRapid degradation~2 days inchem.org
Methoprene (precursor)RiceRapid degradation~0.5 days inchem.org

Influence on Biodiversity and Community Structure

The influence of this compound on biodiversity and community structure in non-human systems is an area with limited direct experimental research. Much of the available information is derived from studies on its parent compound, methoprene, or from predictive models for fragrance ingredients.

As a fragrance ingredient, this compound is part of a large group of chemicals released into the environment through wastewater. researchgate.netmst.dk The environmental impact of fragrance materials, in general, is a concern due to their widespread use and potential for bioaccumulation of some compounds in aquatic organisms. safecosmetics.orgdavidsuzuki.org

Specific studies on this compound have shown some ecotoxicological effects. For example, developmental toxicity has been observed in embryos of the amphibian Xenopus laevis at concentrations of 2.5 mg/L and higher. smcmvcd.org This indicates a potential risk to aquatic vertebrate populations if environmental concentrations reach these levels. However, it is noted that these concentrations are significantly higher than those typically found in the field resulting from the use of sustained-release methoprene formulations. smcmvcd.org

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental risk of fragrance ingredients. industrialchemicals.gov.auresearchgate.net These models estimate the potential for a chemical to cause harm to aquatic life. For a group of data-poor fragrance chemicals, including methoxycitronellal, a Tier II environmental risk assessment was conducted. industrialchemicals.gov.au This assessment used QSAR models to derive a Predicted No-Effect Concentration (PNEC) for aquatic organisms. industrialchemicals.gov.auresearchgate.net While specific values for this compound from these assessments are not detailed in the provided search results, the approach highlights a methodology for prioritizing chemicals for further ecotoxicological testing. researchgate.net

Table 2: Ecotoxicological Data for this compound

OrganismEndpointConcentrationReference(s)
Xenopus laevis (Amphibian)Developmental Toxicity≥ 2.5 mg/L smcmvcd.org

Advanced Analytical Methodologies for 7 Methoxy 3 Methyloct 6 Enal Research

Chromatographic Techniques for Isolation and Purification

The separation of 7-Methoxy-3-methyloct-6-enal from complex mixtures is a critical first step in its analysis. Chromatographic techniques, with their diverse separation mechanisms, offer powerful tools for achieving high levels of purity.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of semi-volatile compounds like this compound. The choice of stationary and mobile phases is crucial for achieving optimal resolution. For a molecule with both a methoxy (B1213986) and an aldehyde functional group, as well as an alkene bond, a combination of normal-phase and reversed-phase chromatography can be effective.

In a typical reversed-phase setup, a nonpolar stationary phase, such as C18-silica, would be employed with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the mobile phase composition is changed over time, allows for the separation of compounds with a wide range of polarities. The presence of the methoxy group and the aldehyde function will influence the compound's retention time, allowing for its separation from other components in a sample matrix.

HPLC Parameter Typical Conditions for Aldehyde Separation
Stationary Phase C18 (Octadecyl-silica)
Mobile Phase Acetonitrile/Water or Methanol/Water Gradient
Detector UV-Vis (at a wavelength suitable for the C=O bond) or Mass Spectrometry (MS)
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C

Gas Chromatography (GC) with Specialized Detection

For a volatile compound like this compound, Gas Chromatography (GC) is a highly suitable analytical technique. The compound's volatility allows it to be vaporized and carried through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

A nonpolar or mid-polar stationary phase, such as a polydimethylsiloxane-based phase, would be appropriate. The temperature programming of the GC oven is a key parameter to optimize the separation. For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. However, for more specific identification, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice. The mass spectrum provides a molecular fingerprint, allowing for confident identification of the compound.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govfagg.be This technique bridges the gap between gas and liquid chromatography and is particularly useful for the separation of thermally labile or non-volatile compounds that are not amenable to GC. nih.govfagg.be For this compound, SFC could offer advantages in terms of faster analysis times and reduced solvent consumption compared to HPLC.

The use of supercritical CO2 modified with a small amount of an organic solvent (a co-solvent) like methanol can effectively elute the compound from a packed column. Chiral stationary phases can also be employed in SFC for the separation of enantiomers, should the 3-methyl group introduce a chiral center.

Spectroscopic Characterization for Structural Confirmation Beyond Basic Identification

Once isolated, the definitive structural confirmation of this compound requires the use of advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment.

For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the carbon backbone. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. These correlations would definitively place the methoxy group at position 7 and the aldehyde at position 6, as well as confirm the position of the methyl group and the double bond.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. For this compound (C10H18O2), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Environments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification and characterization of functional groups within a molecule. For this compound, these methods can confirm the presence of the aldehyde, alkene, and methoxy moieties.

Infrared (IR) Spectroscopy: The IR spectrum of an aldehyde is distinguished by a strong carbonyl (C=O) stretching absorption. libretexts.orglibretexts.org For a saturated aliphatic aldehyde, this peak typically appears around 1730 cm⁻¹. spectroscopyonline.com However, conjugation with a double bond, as in the case of an α,β-unsaturated aldehyde, lowers the absorption frequency to approximately 1705 cm⁻¹. libretexts.orglibretexts.org Aldehydes also exhibit characteristic C-H stretching absorptions between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. libretexts.org The lower frequency peak is particularly diagnostic. libretexts.org The presence of the methoxy group would be indicated by C-O stretching vibrations, and the alkene C=C bond would also have a characteristic stretching frequency.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching of the alkene and the symmetric vibrations of the carbon skeleton would be expected to produce strong Raman signals. The methoxy group also has characteristic Raman shifts. chemicalbook.com The combination of IR and Raman spectroscopy allows for a more complete vibrational assignment and structural confirmation of this compound.

Functional Group Vibrational Mode Expected IR Absorption (cm⁻¹) (Illustrative) Expected Raman Shift (cm⁻¹) (Illustrative)
AldehydeC=O Stretch (Conjugated)~1705 libretexts.orgStrong
AldehydeC-H Stretch~2720 and ~2820 spectroscopyonline.comModerate
AlkeneC=C Stretch~1640Strong
MethoxyC-O Stretch~1100Moderate
AlkylC-H Stretch2850-2960Strong

This table presents illustrative data for similar functional groups and is not experimental data for this compound.

Circular Dichroism (CD) for Chiral Analysis

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. wikipedia.orglibretexts.org Due to the chiral center at the third carbon in this compound, this compound is optically active and thus amenable to CD analysis.

The CD spectrum provides information about the stereochemical configuration of the molecule. nih.gov The n→π* electronic transition of the carbonyl group in the aldehyde is inherently sensitive to its chiral environment, giving rise to a characteristic CD signal. The sign and magnitude of the CD bands are highly dependent on the three-dimensional structure of the molecule. nih.gov By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for the different possible enantiomers, the absolute configuration of this compound can be determined. Furthermore, CD spectroscopy can be sensitive to the conformational preferences of the molecule in solution. rsc.org

Hyphenated Techniques for Trace Analysis in Biological and Environmental Matrices

The detection and quantification of trace amounts of this compound in complex samples, such as biological fluids or environmental extracts, require highly sensitive and selective analytical methods. Hyphenated chromatographic and mass spectrometric techniques are ideally suited for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. organomation.com For enhanced performance, tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry with an Orbitrap analyzer (GC-Orbitrap) are employed.

GC-MS/MS: This technique provides excellent selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. After chromatographic separation, the parent ion of this compound is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces chemical noise from the sample matrix, allowing for lower detection limits.

GC-Orbitrap: The GC-Orbitrap system offers high-resolution and accurate mass capabilities, enabling the determination of the elemental composition of the analyte and its fragments with sub-ppm mass accuracy. thermofisher.comthermofisher.com This high resolving power allows for the separation of the analyte signal from isobaric interferences, which is a common challenge in complex matrices. thermofisher.com Full-scan data acquisition with the Orbitrap allows for both targeted quantification and non-targeted screening for other related compounds or metabolites. thermofisher.comthermofisher.com

Technique Key Advantage Application to this compound
GC-MS/MSHigh selectivity and sensitivityTrace quantification in biological and environmental samples.
GC-OrbitrapHigh resolution and accurate massUnambiguous identification and structural elucidation, non-targeted analysis. thermofisher.comthermofisher.com

This table provides a summary of the advantages of these techniques for the analysis of the target compound.

While this compound is likely amenable to GC analysis, its non-volatile precursors or derivatives can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Derivatization is a common strategy to improve the chromatographic behavior and ionization efficiency of aldehydes. mdpi.comresearchgate.net Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde group to form a stable, UV-active, and readily ionizable derivative. nih.govlongdom.org

LC-MS/MS analysis of the derivatized aldehyde offers high sensitivity and specificity, making it suitable for complex matrices. researchgate.netnih.gov The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be optimized for the specific derivative. nih.gov This approach is particularly valuable for studying the metabolic pathways leading to the formation of this compound by analyzing its less volatile precursors.

Sample Preparation and Enrichment Strategies for Complex Biological Samples

The analysis of trace compounds in complex biological samples, such as blood, urine, or tissue, necessitates effective sample preparation to remove interfering matrix components and enrich the analyte of interest. mdpi.comnih.gov

For a volatile compound like this compound, headspace analysis is a highly effective technique. nih.gov In static headspace (HS) analysis, the sample is sealed in a vial and heated, and the vapor phase containing the volatile analytes is injected into the GC. mdpi.comSolid-phase microextraction (SPME) is another powerful enrichment technique where a coated fiber is exposed to the headspace or the liquid sample to adsorb the analytes, which are then thermally desorbed in the GC inlet. gcms.cz

For biological fluids, protein precipitation is often a necessary first step to remove high-abundance proteins that can interfere with the analysis. organomation.com This is typically achieved by adding an organic solvent like acetonitrile or methanol. organomation.com For less volatile derivatives analyzed by LC-MS, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte.

Technique Principle Applicability for this compound
Headspace (HS) AnalysisAnalysis of the vapor phase above a sample. mdpi.comIdeal for volatile compounds in liquid or solid samples.
Solid-Phase Microextraction (SPME)Adsorption of analytes onto a coated fiber. gcms.czEnrichment of volatile and semi-volatile compounds from various matrices.
Protein PrecipitationRemoval of proteins using organic solvents. organomation.comEssential for biological fluid analysis prior to chromatography.
Solid-Phase Extraction (SPE)Selective retention of analytes on a solid sorbent.Cleanup and concentration of derivatives for LC-MS analysis.

This table outlines common sample preparation techniques applicable to the analysis of the target compound.

Chemical Reactivity and Transformation Studies of 7 Methoxy 3 Methyloct 6 Enal

Aldehyde Functional Group Reactivity

Nucleophilic Additions and Condensation Reactions

No studies on the nucleophilic addition or condensation reactions of 7-Methoxy-3-methyloct-6-enal have been reported.

Oxidation and Reduction Pathways

There is no available data on the oxidation or reduction of this compound.

Olefinic Bond Transformations

Hydrogenation and Epoxidation Studies

Research on the hydrogenation or epoxidation of the olefinic bond in this compound has not been published.

Ozonolysis and Cleavage Reactions

There are no documented studies on the ozonolysis or other cleavage reactions of the double bond in this compound.

Methoxy (B1213986) Group Stability and Reactivity

The stability and reactivity of the methoxy group in this compound under various reaction conditions have not been investigated.

Demethylation Reactions and Mechanisms

There is a lack of specific studies detailing the demethylation of this compound. In a broader context, the demethylation of methoxy groups is a common transformation in organic synthesis and biological systems. For instance, in the biosynthesis of sterols, demethylation is a critical step. This process often involves oxidative enzymes. However, no specific research has been found that applies these or other demethylation methods to this compound and characterizes the resulting products or mechanisms.

Derivatization Strategies for Analytical and Synthetic Purposes

Specific derivatization strategies for this compound have not been detailed in available research. Derivatization is a technique used to convert a compound into a product of similar chemical structure, called a derivative, to enhance its suitability for analysis or to be used in further synthetic steps. Given the aldehyde and methoxy functional groups present in this compound, standard derivatization reactions for these groups could theoretically be applied. However, without experimental data, the efficiency and outcomes of such reactions on this specific molecule remain speculative.

Reaction Kinetics and Mechanistic Investigations

No specific studies on the reaction kinetics or mechanistic investigations involving this compound were found. The study of reaction kinetics determines the rate at which a chemical reaction occurs and provides insights into the reaction mechanism. Such investigations are fundamental to understanding and controlling chemical processes but have not been published for this particular compound.

Theoretical and Computational Studies of 7 Methoxy 3 Methyloct 6 Enal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the optimal three-dimensional arrangement of atoms in a molecule (its geometry) and describing the distribution of electrons. For a molecule like 7-Methoxy-3-methyloct-6-enal, these calculations can provide insights into bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to optimize molecular geometries. acs.org Such calculations would reveal the preferred spatial orientation of the methoxy (B1213986) group relative to the chiral center at the third carbon and the conformation of the octenal backbone. Understanding the molecule's geometry is the first step in predicting its physical and chemical properties.

Table 1: Representative Calculated Molecular Properties for a Related Unsaturated Aldehyde (Citronellal)

PropertyCalculated ValueMethodReference
Heat of Formation-85.11 kcal/molMNDO mdpi.com
Ionization Energy9.77 eVMNDO mdpi.com
Dipole Moment2.59 DebyeMNDO mdpi.com

Note: This data is for citronellal, a structurally similar compound, and is presented for illustrative purposes due to the absence of specific data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

MD simulations can also be used to study the interactions of this compound with other molecules, such as solvent molecules or biological receptors. acs.org This can provide insights into its solubility, transport properties, and potential mechanisms of action in a biological context (non-human). For fragrance molecules, understanding how they interact with olfactory receptors is a key area of research where MD simulations are increasingly applied. acs.org

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Prediction (non-human)

Cheminformatics utilizes computational methods to analyze large datasets of chemical structures and their associated biological activities to develop Structure-Activity Relationship (SAR) models. These models can then be used to predict the activity of new or untested compounds. For a compound like this compound, which is likely a fragrance ingredient, cheminformatics could be employed to predict its odor characteristics.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the pathways and energetics of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. As an α,β-unsaturated aldehyde, it can undergo various reactions, including nucleophilic addition at the carbonyl carbon or conjugate addition at the β-carbon. pressbooks.pub

Theoretical calculations can be used to determine the activation energies and reaction energies for these different pathways, providing a deeper understanding of the molecule's reactivity. For example, studies on other unsaturated aldehydes have used computational methods to investigate their reactions with radicals in atmospheric chemistry or their thermal decomposition mechanisms. acs.orgacs.org Similar approaches could be applied to understand the stability and reactivity of this compound under various conditions. The presence of the methoxy group could influence the regioselectivity of these reactions.

Spectroscopic Property Prediction Using Theoretical Methods

Theoretical methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure verification and analysis.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These calculated frequencies can be used to assign the peaks in an experimental IR spectrum. For this compound, this would help in identifying the characteristic stretching frequencies of the C=O (aldehyde), C=C (alkene), and C-O (ether) bonds. libretexts.org The conjugation between the double bond and the carbonyl group is known to lower the C=O stretching frequency. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions can aid in the assignment of experimental NMR spectra, which is crucial for confirming the structure of the molecule. The aldehyde proton is expected to have a characteristic downfield chemical shift (9-10 ppm). libretexts.org

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns. For instance, calculations can determine the stability of different fragment ions, helping to rationalize the observed mass spectrum. mdpi.com A common fragmentation for aldehydes and ketones is the McLafferty rearrangement. libretexts.org

Table 2: Predicted Spectroscopic Data for a Generic α,β-Unsaturated Aldehyde

SpectroscopyPredicted FeatureRegion/ValueReference
IRC=O Stretch1685-1666 cm⁻¹ libretexts.org
IRAldehyde C-H Stretch~2720 cm⁻¹ libretexts.org
¹H NMRAldehyde H9-10 ppm libretexts.org
¹H NMRα-Carbon H2.0-2.5 ppm libretexts.org

Note: This data represents typical ranges for α,β-unsaturated aldehydes and is for illustrative purposes.

Despite a comprehensive search for "this compound," no specific scientific literature or detailed research data was found for this particular chemical compound. Information regarding its integration with systems biology, potential biocatalytic synthesis routes, specific biological roles, or advanced detection methodologies is not available in the public domain.

Consequently, it is not possible to provide an article on the "Future Directions and Emerging Research Avenues for this compound" as requested, due to the absence of foundational research on this specific molecule. The search results did identify related compounds, but per the user's strict instructions, information on these cannot be used.

Further research would be required to ascertain the properties and potential applications of this compound before any discussion of future research directions could be meaningfully developed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 7-Methoxy-3-methyloct-6-enal, and how can reaction parameters (e.g., catalysts, solvents) be optimized?

  • Methodology : Focus on α,β-unsaturated aldehyde synthesis via aldol condensation or Wittig reactions. For example, use methoxy-substituted boronic acids (e.g., 3-Methoxyphenylboronic acid in cross-coupling reactions ) to introduce the methoxy group. Optimize solvent polarity (e.g., THF vs. DCM) and temperature to control stereochemistry. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradients). Reference catalytic systems from analogous aldehydes in (e.g., furanone derivatives) .

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the enal structure (δ ~9-10 ppm for aldehyde proton) and methoxy group (δ ~3.3 ppm). IR spectroscopy for C=O (aldehyde, ~1720 cm1^{-1}) and C=C (~1650 cm1^{-1}) stretches.
  • Chromatography : Employ HPLC with UV detection (HPLC-UV) for purity assessment (>95% purity threshold). Reference purity standards from methoxy-substituted reagents in and (e.g., >97.0% HLC for boronic acids) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Store aliquots at -20°C (argon atmosphere), 4°C, and RT.
  • Analyze degradation via GC-MS every 7 days to detect oxidation byproducts (e.g., carboxylic acids). Use amber vials to prevent photodegradation. Reference storage protocols for oxygen-sensitive aldehydes in (e.g., 6-Methoxygramine stored below -20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?

  • Methodology :

  • Variable Control : Systematically test dienophiles (electron-deficient vs. electron-rich) and solvents (polar aprotic vs. non-polar).
  • Kinetic Studies : Use stopped-flow NMR to track reaction intermediates. Compare regioselectivity outcomes with DFT calculations (e.g., Gaussian software for transition-state modeling).
  • Reference methodological frameworks for data reconciliation in (e.g., systematic exclusion of confounding variables) .

Q. What experimental designs are suitable for investigating the antimicrobial mechanism of this compound against Gram-negative pathogens?

  • Methodology :

  • Bioassays : Perform minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and test multidrug-resistant strains.
  • Mechanistic Probes : Use fluorescence microscopy with SYTOX Green to assess membrane disruption. Reference antibacterial testing protocols from (e.g., inhibition of Gram-positive/-negative bacteria) .

Q. How can computational models predict the environmental fate of this compound in aqueous systems?

  • Methodology :

  • QSAR Modeling : Use EPI Suite to estimate biodegradation half-life and log KowK_{ow} for bioaccumulation potential.
  • Hydrolysis Studies : Simulate pH-dependent degradation (pH 2-12) at 25°C and 50°C. Analyze products via LC-MS. Reference environmental assessment frameworks in (e.g., PFAS toxicity models) .

Safety and Compliance

Q. What personal protective equipment (PPE) and handling protocols are critical for this compound?

  • Methodology :

  • PPE : NIOSH-approved respirators (N95) for vapor protection, nitrile gloves, and chemical safety goggles .
  • Ventilation : Use fume hoods for synthesis and purification steps. Avoid skin contact by wearing lab coats with tight cuffs. Reference safety protocols for volatile aldehydes in .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported 1^1H NMR chemical shifts for this compound across studies?

  • Methodology :

  • Standardization : Calibrate NMR spectrometers using tetramethylsilane (TMS) or internal standards (e.g., CHCl3_3 in CDCl3_3).
  • Impurity Check : Re-purify the compound via preparative HPLC and re-analyze. Compare data with structurally similar aldehydes (e.g., 4-Methoxy-2-methylphenylboronic acid in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.